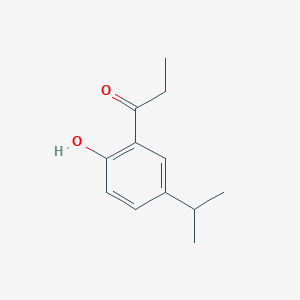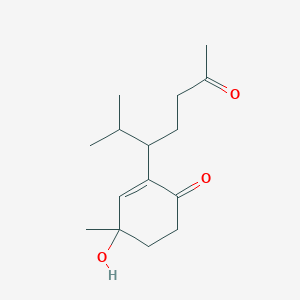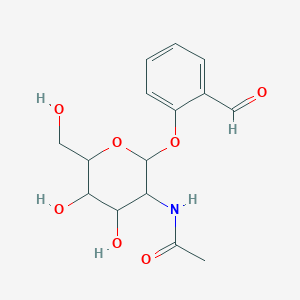
1-(2-Hydroxy-5-isopropylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-5-isopropylphenyl)propan-1-one is an organic compound with the molecular formula C12H16O2 It is known for its unique structure, which includes a hydroxy group and an isopropyl group attached to a phenyl ring, along with a propanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-isopropylphenyl)propan-1-one typically involves the reaction of 2-hydroxy-5-isopropylbenzaldehyde with a suitable reagent to introduce the propanone group. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxy-5-isopropylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the hydroxy and isopropyl groups direct incoming electrophiles to specific positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3)
Major Products Formed
Oxidation: Formation of this compound with a carbonyl group instead of the hydroxy group.
Reduction: Formation of 1-(2-Hydroxy-5-isopropylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-5-isopropylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-5-isopropylphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group can form hydrogen bonds, while the isopropyl group may influence the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(2-Hydroxy-5-isopropylphenyl)propan-1-one can be compared with other similar compounds such as:
1-(2-Hydroxyphenyl)propan-1-one: Lacks the isopropyl group, which may affect its reactivity and biological activity.
1-(2-Hydroxy-5-methylphenyl)propan-1-one: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.
1-(2-Hydroxy-5-tert-butylphenyl)propan-1-one: The tert-butyl group introduces significant steric hindrance, potentially altering the compound’s properties.
These comparisons highlight the unique structural features of this compound and their impact on its reactivity and applications.
Eigenschaften
CAS-Nummer |
288401-26-3 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-(2-hydroxy-5-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2/c1-4-11(13)10-7-9(8(2)3)5-6-12(10)14/h5-8,14H,4H2,1-3H3 |
InChI-Schlüssel |
HEDRGRJCHGRJHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=CC(=C1)C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[[2-[(2-Amino-2-phenylacetyl)amino]-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12318403.png)
![[3-[6-[(Hexadecanoylamino)methyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12318413.png)
![Tert-butyl 3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B12318414.png)
![3-[4-Methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid](/img/structure/B12318417.png)
![1-Butanesulfonamide,1,1,2,2,3,3,4,4,4-nonafluoro-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B12318418.png)
![[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] 9-(hydroxymethyl)-10-[5-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12318419.png)

![(4S)-4-butyl-2-[(Z)-[3-methoxy-5-(1H-pyrrol-2-yl)pyrrol-2-ylidene]methyl]-1,4,5,6,7,8,9,10-octahydrocyclonona[b]pyrrole](/img/structure/B12318440.png)
![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12318448.png)
![2-Amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318450.png)



![2-(3,4-Dimethoxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12318474.png)
